molecular formula C20H19F2N3O4S2 B2731774 (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 905695-34-3

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2731774
M. Wt: 467.51
InChI Key: NBSQAQNLRXLUAM-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19F2N3O4S2 and its molecular weight is 467.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves the condensation of 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine with 4-(morpholinosulfonyl)benzoyl chloride, followed by the isomerization of the resulting imine to the (E)-isomer.

Starting Materials
3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine, 4-(morpholinosulfonyl)benzoyl chloride, Triethylamine, Methanol, Chloroform, Sodium bicarbonate, Sodium chloride

Reaction
Step 1: Dissolve 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-amine (1.0 equiv) and triethylamine (1.2 equiv) in methanol and stir at room temperature for 30 minutes., Step 2: Add 4-(morpholinosulfonyl)benzoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours., Step 3: Add chloroform to the reaction mixture and wash the organic layer with sodium bicarbonate solution and brine., Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., Step 5: Dissolve the resulting crude product in chloroform and add sodium bicarbonate solution to the mixture., Step 6: Stir the mixture at room temperature for 30 minutes and filter the resulting solid., Step 7: Wash the solid with water and dry under vacuum to obtain the desired product, (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide.

properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S2/c1-2-25-18-16(22)11-14(21)12-17(18)30-20(25)23-19(26)13-3-5-15(6-4-13)31(27,28)24-7-9-29-10-8-24/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSQAQNLRXLUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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